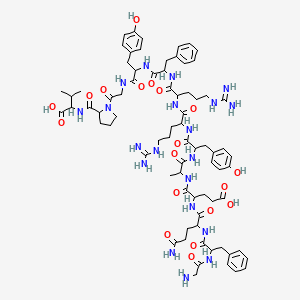
Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline
説明
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is a long chain of specific amino acids. Each amino acid in the sequence can contribute to the peptide’s properties and functions .
Synthesis Analysis
Peptides are typically synthesized in the lab using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain . The specific synthesis process for your peptide would depend on the sequence of amino acids and could be quite complex due to its length.Molecular Structure Analysis
The molecular structure of a peptide depends on the sequence of its amino acids and the conditions under which it folds. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are often used to determine the structures of peptides and proteins .Chemical Reactions Analysis
Peptides can participate in various chemical reactions. For example, they can be enzymatically cleaved by proteases, or they can undergo post-translational modifications, such as phosphorylation or glycosylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence. These properties can include solubility, stability, and the ability to form secondary and tertiary structures .科学的研究の応用
Glutamine and GLP-1 Secretion
Research by Reimann et al. (2004) in Diabetologia found that glutamine significantly stimulates glucagon-like peptide-1 (GLP-1) secretion from GLUTag cells, suggesting its potential role in diabetes and obesity management (Reimann et al., 2004).
Alpha-Ketoglutarate and Liver Health
A study by Śliwa et al. (2009) in the Journal of Animal Physiology and Animal Nutrition demonstrated that alpha-ketoglutarate (AKG), a glutamine homologue, positively impacts the liver's metabolic function and structure when administered to piglets prenatally exposed to dexamethasone (Śliwa et al., 2009).
Prebiotic Synthesis of Amino Acids
Yanagawa et al. (1984) in Origins of Life explored the novel formation of alpha-amino acids, including glutamic acid and phenylalanine, from alpha-oxo acids and ammonia in an aqueous medium. This research provides insights into the prebiotic synthesis of amino acids (Yanagawa et al., 1984).
Glutamine Peptides and Microbial Growth
Miller and Waelsch (1952) in the Archives of Biochemistry and Biophysics found that glutaminylglycine and glycylglutamine peptides are utilized by certain microorganisms, suggesting their role in microbial metabolism and growth (Miller & Waelsch, 1952).
Anabolic Properties of Amino Acids
A paper by de Bandt and Cynober (1998) in Current Opinion in Clinical Nutrition and Metabolic Care discusses the anabolic or anticatabolic effects of amino acids like glutamine and arginine, highlighting their importance in protein metabolism and immune response, especially in injured patients (de Bandt & Cynober, 1998).
Glutamine and Endothelial Cell Proliferation
Kim et al. (2017) in The EMBO Journal found that glutamine is crucial for endothelial cell proliferation, emphasizing its role in angiogenesis and cellular metabolism (Kim et al., 2017).
Glycosylation of GLP-1 and Its Effects
Ueda et al. (2009) in the Journal of the American Chemical Society investigated the glycosylation of GLP-1, discovering that such modifications can significantly improve its proteolytic stability and biological activity in vivo, offering insights into therapeutic applications for type 2 diabetes (Ueda et al., 2009).
Glutamine Metabolism and Clinical Nutrition
Nordgren et al. (2002) in Nutrition explored the effects of intravenously administered alpha-ketoglutaric acid on plasma concentration and tissue exchange of glutamine, providing insights into its clinical nutritional implications (Nordgren et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[5-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-[[1-[[2-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H104N20O19/c1-41(2)62(73(113)114)94-72(112)57-19-12-34-95(57)60(100)40-84-64(104)53(37-45-20-24-47(96)25-21-45)92-71(111)56(36-44-15-8-5-9-16-44)93-67(107)50(18-11-33-83-75(80)81)87-66(106)49(17-10-32-82-74(78)79)88-70(110)55(38-46-22-26-48(97)27-23-46)91-63(103)42(3)85-65(105)52(29-31-61(101)102)89-68(108)51(28-30-58(77)98)90-69(109)54(86-59(99)39-76)35-43-13-6-4-7-14-43/h4-9,13-16,20-27,41-42,49-57,62,96-97H,10-12,17-19,28-40,76H2,1-3H3,(H2,77,98)(H,84,104)(H,85,105)(H,86,99)(H,87,106)(H,88,110)(H,89,108)(H,90,109)(H,91,103)(H,92,111)(H,93,107)(H,94,112)(H,101,102)(H,113,114)(H4,78,79,82)(H4,80,81,83) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSONJBDAMKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H104N20O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657557 | |
| Record name | Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1589.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |
CAS RN |
89458-24-2 | |
| Record name | Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



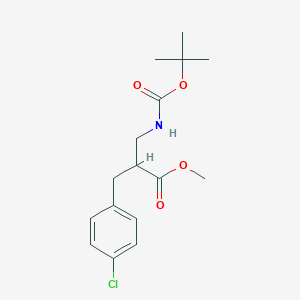
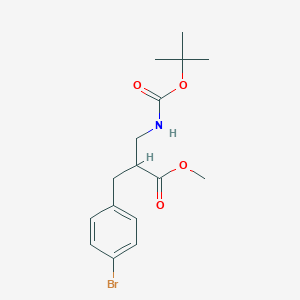
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)
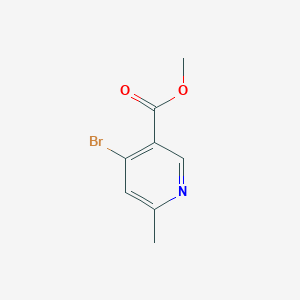
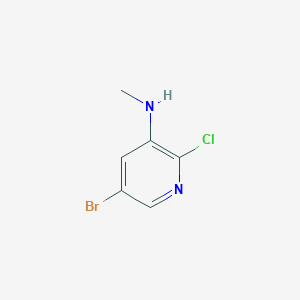


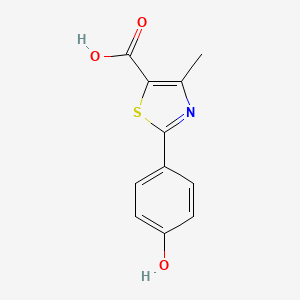
![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)



![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)
![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)